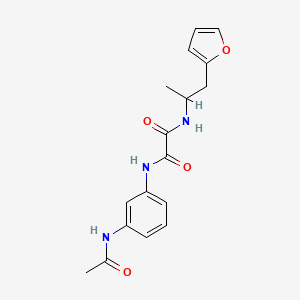
N1-(3-acetamidophenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-acetamidophenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-acetamidophenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
- CAS Number : 1235095-31-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of both the acetamidophenyl and furan groups suggests potential interactions with enzymes and receptors, which may lead to inhibition or modulation of specific pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related oxalamide derivatives have shown that they can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of oxalamide derivatives. For example, compounds structurally related to this compound have demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted using human cancer cell lines such as HeLa and MCF7. These studies revealed that this compound exhibits selective cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death in cancerous cells while sparing normal cells .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 12.5 | 5.0 |
| MCF7 | 15.0 | 4.5 |
| Normal Fibroblasts | >100 | - |
Case Studies
Recent investigations into the biological activity of oxalamide derivatives have provided insights into their therapeutic potential:
- Study on Anticancer Properties : A study reported that a derivative similar to this compound exhibited significant anticancer activity against multiple cancer cell lines, showcasing an ability to inhibit tumor growth in vivo models.
- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of a related compound, demonstrating effective inhibition against resistant strains of bacteria, thus suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-N'-[1-(furan-2-yl)propan-2-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11(9-15-7-4-8-24-15)18-16(22)17(23)20-14-6-3-5-13(10-14)19-12(2)21/h3-8,10-11H,9H2,1-2H3,(H,18,22)(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEKYHWBFLJLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













